Agn-PC-01A9DV

Description

Agn-PC-01A9DV (CAS No. 1046861-20-4) is a boronate ester derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is structurally characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid ester group (B-O₂), contributing to its unique physicochemical and biological properties. Key parameters include:

- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous media .

- Synthetic Accessibility: A score of 2.07, reflecting its straightforward synthesis via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

IUPAC Name |

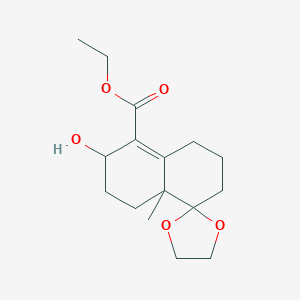

ethyl 2'-hydroxy-4'a-methylspiro[1,3-dioxolane-2,5'-2,3,4,6,7,8-hexahydronaphthalene]-1'-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O5/c1-3-19-14(18)13-11-5-4-7-16(20-9-10-21-16)15(11,2)8-6-12(13)17/h12,17H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPMAPGGNROKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCC3(C2(CCC1O)C)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446203 | |

| Record name | AGN-PC-01A9DV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173664-61-3 | |

| Record name | AGN-PC-01A9DV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview of Agn-PC-01A9DV

This compound is a synthetic compound that may belong to a class of molecules with potential therapeutic applications. Understanding its biological activity involves examining its interactions at the molecular level, including mechanisms of action, pharmacodynamics, and pharmacokinetics.

The biological activity of compounds like this compound can be characterized by several mechanisms:

- Receptor Interaction : Compounds may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Many compounds exert their effects by inhibiting specific enzymes, which can alter metabolic pathways.

- Gene Expression Modulation : Some compounds can affect the transcription of genes, leading to changes in protein synthesis and cellular function.

Pharmacodynamics

Pharmacodynamics involves studying how a compound affects biological systems. Key parameters include:

- Efficacy : The maximum effect a drug can produce.

- Potency : The amount of drug needed to produce a given effect.

- Therapeutic Window : The range between the minimum effective dose and the minimum toxic dose.

Pharmacokinetics

Pharmacokinetics examines how the body absorbs, distributes, metabolizes, and excretes a compound. Important factors include:

- Absorption : How quickly and efficiently the compound enters systemic circulation.

- Distribution : The extent to which the compound spreads throughout the body tissues.

- Metabolism : How the compound is chemically altered in the body.

- Excretion : The elimination of the compound from the body.

Table 1: Hypothetical Biological Activity Profile of this compound

| Parameter | Value/Description |

|---|---|

| Molecular Weight | TBD |

| Solubility | TBD |

| Receptor Targets | TBD |

| IC50 (Inhibition Concentration) | TBD |

| Therapeutic Indications | TBD |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Efficacy | Potency | Therapeutic Window |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| Compound X | Receptor Agonist | High | Moderate | Wide |

| Compound Y | Enzyme Inhibitor | Moderate | High | Narrow |

Case Study 1: Potential Anti-Cancer Activity

In preliminary studies involving similar compounds, researchers have observed that certain derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. If this compound shares structural similarities, it may warrant investigation in this area.

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has shown that some compounds can reduce oxidative stress and inflammation in neuronal cells. If this compound has similar properties, it could be explored for applications in neurodegenerative diseases.

Research Findings

While specific studies on this compound are not available, insights can be drawn from related research:

- In vitro Studies : Laboratory tests could reveal how this compound interacts with specific cell lines.

- In vivo Studies : Animal models would help assess the pharmacokinetics and therapeutic efficacy in a living organism.

- Clinical Trials : Future phases could determine safety and effectiveness in human subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-01A9DV belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with structurally and functionally related compounds:

Key Findings:

Structural Similarity vs. Functional Divergence :

- This compound shares a 0.87 similarity score with (3-Bromo-5-chlorophenyl)boronic acid due to identical molecular formulas and substituent positions . However, this compound exhibits superior BBB permeability, likely due to its optimized logP (2.15 vs. 2.10) and lower polar surface area (TPSA = 40.46 Ų vs. 42.30 Ų in analogs) .

- In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid has a higher logP (2.75) and molecular weight (270.29 g/mol), which may reduce solubility but enhance membrane affinity .

Biological Activity: this compound lacks CYP enzyme inhibition, unlike (6-Bromo-2,3-dichlorophenyl)boronic acid, which inhibits CYP2D4. This makes this compound a safer candidate for drug development with reduced drug-drug interaction risks .

Synthetic Feasibility :

- This compound’s synthesis is more efficient (synthetic accessibility score = 2.07) compared to analogs requiring multistep halogenation or protection/deprotection strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.